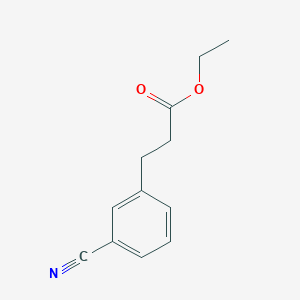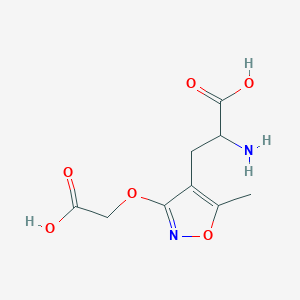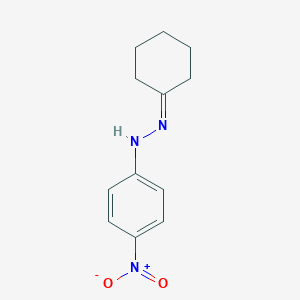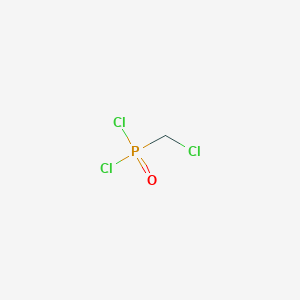![molecular formula C9H12N2O3 B159418 Ethyl [(3-amino-2-pyridinyl)oxy]acetate CAS No. 136742-82-0](/img/structure/B159418.png)
Ethyl [(3-amino-2-pyridinyl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(3-amino-2-pyridinyl)oxy]acetate is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of Ethyl [(3-amino-2-pyridinyl)oxy]acetate is not fully understood. However, it is believed to work by binding to the active site of the enzyme and inhibiting its activity. This results in an increase in the concentration of neurotransmitters in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of neurotransmitters in the brain, which can improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against a variety of diseases.
実験室実験の利点と制限
One of the main advantages of using Ethyl [(3-amino-2-pyridinyl)oxy]acetate in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biochemical and physiological processes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound.
将来の方向性
There are many potential future directions for research on Ethyl [(3-amino-2-pyridinyl)oxy]acetate. One area of interest is its potential use as a treatment for Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This neurotransmitter is important for memory and cognitive function, and its breakdown is a hallmark of Alzheimer's disease.
Another potential future direction is the development of new synthesis methods for this compound. This could lead to more efficient and cost-effective production of this compound, making it more widely available for scientific research.
Conclusion:
This compound is a valuable tool for scientific research. It has a variety of biochemical and physiological effects, and its ability to inhibit the activity of certain enzymes makes it a valuable tool for studying various processes in the body. While its mechanism of action is not fully understood, there are many potential future directions for research on this compound, including its use as a treatment for Alzheimer's disease and the development of new synthesis methods.
科学的研究の応用
Ethyl [(3-amino-2-pyridinyl)oxy]acetate has been used extensively in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
特性
CAS番号 |
136742-82-0 |
|---|---|
分子式 |
C9H12N2O3 |
分子量 |
196.2 g/mol |
IUPAC名 |
ethyl 2-(3-aminopyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-8(12)6-14-9-7(10)4-3-5-11-9/h3-5H,2,6,10H2,1H3 |
InChIキー |
MRQHNVHEZCTIJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=CC=N1)N |
正規SMILES |
CCOC(=O)COC1=C(C=CC=N1)N |
同義語 |
Acetic acid, [(3-amino-2-pyridinyl)oxy]-, ethyl ester (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




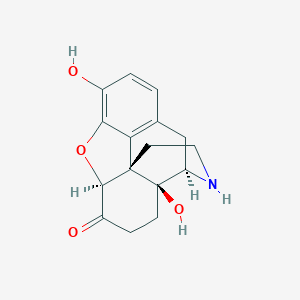
![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)
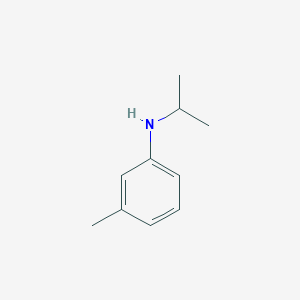

![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)

